REACTION_CXSMILES
|
[C:1]([C:3]1[C:11]2[C:6](=[C:7]([N+:13]([O-])=O)[CH:8]=[CH:9][C:10]=2[CH3:12])[NH:5][CH:4]=1)#[N:2].O>C(OCC)(=O)C.CO.COCCOC.[C].[Pd]>[NH2:13][C:7]1[CH:8]=[CH:9][C:10]([CH3:12])=[C:11]2[C:6]=1[NH:5][CH:4]=[C:3]2[C:1]#[N:2] |f:5.6|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CNC2=C(C=CC(=C12)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
12 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
palladium-carbon
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
ADDITION
|
Details
|
the filtrate was treated with activated carbon
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude crystals
|
Type
|
CUSTOM
|
Details
|
precipitation of crystals
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the crystals were washed twice with water (1 L)
|
Type
|
CUSTOM
|
Details
|
The crystals were air-dried at 50° C. for 16 hours
|
Duration
|
16 h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C2C(=CNC12)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 289 g | |
YIELD: PERCENTYIELD | 84.8% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |